1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid
Description
1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid is a silolane-based compound featuring a five-membered ring containing a silicon atom. The structure includes two methyl groups at the 1-position, a tert-butyloxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety at the 3-position. This unique architecture combines the steric and electronic effects of the silolane ring with the hydrolytic sensitivity of the carbamate group and the acidity of the carboxylic acid.
Properties
IUPAC Name |
1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4Si/c1-11(2,3)17-10(16)13-12(9(14)15)6-7-18(4,5)8-12/h6-8H2,1-5H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFKKXKFPIYJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC[Si](C1)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of silolane derivatives with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The silolane ring introduces silicon, which may enhance lipophilicity and alter electronic properties compared to carbon-based rings (e.g., pyrrolidine or cyclobutane).
- The Boc-protected amino group is common in prodrug design, enabling controlled release of active amines via hydrolysis .
Physicochemical and Stability Properties
Stability and Reactivity
- Target Compound : Hypothesized to exhibit sensitivity to strong oxidizers (based on analog data ). Silicon-containing rings may decompose under high heat, releasing CO, CO₂, and silicon oxides.
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid: Incompatible with strong oxidizers; decomposes into NOₓ, CO₂, and CO .
- Cyclobutane Analog : No stability data, but cyclobutane’s ring strain may increase reactivity compared to silolane.
Solubility and Lipophilicity
- The silolane’s silicon atom likely increases hydrophobicity compared to the linear pentanoic acid derivative (MW 233.26) .
- The cyclobutane analog’s trimethylsilyl group further enhances lipophilicity (MW 301.45) .
Biological Activity
1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid is a complex organic compound characterized by its unique silolane ring structure. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. Its chemical structure suggests potential interactions with biological systems, making it a candidate for further research into its pharmacological properties.
The compound's IUPAC name is 1,1-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid, with a molecular formula of C₁₂H₂₃NO₄Si. It features a silolane ring which contributes to its distinct reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃NO₄Si |
| Molecular Weight | 263.39 g/mol |
| CAS Number | 2445784-35-8 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, influencing various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential applications in drug development and pest control.
Antimicrobial Activity
Research indicates that compounds similar to 1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that certain silolane derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.
Insecticidal Properties
The compound has been evaluated for its larvicidal activity against Aedes aegypti, a vector for several viral diseases. In comparative studies, it was found that derivatives of similar structures exhibited significant larvicidal effects with low toxicity to mammals. These findings highlight the potential of this compound in developing safer insecticides.
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| 1,1-Dimethyl-Silolane Acid | TBD | TBD |
| Temephos (Control) | <10.94 | TBD |
Case Studies
- Larvicidal Activity : A study focused on the synthesis and evaluation of larvicidal activity revealed that certain structural modifications in related compounds enhanced their efficacy against Aedes aegypti. The results indicated that while traditional insecticides are effective, novel compounds like 1,1-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]silolane-3-carboxylic acid could offer improved safety profiles.
- Toxicity Assessments : Toxicological evaluations conducted on similar compounds demonstrated minimal cytotoxicity in human cell lines at concentrations significantly higher than those required for insecticidal activity. This suggests a favorable safety margin for potential therapeutic applications.
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm the silolane ring structure, Boc group integration, and carboxylic acid proton environment. Si NMR validates silicon bonding .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H] or [M−H] ions) .
- X-ray crystallography : Resolves stereochemistry at the silolane C3 position and Boc group orientation .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .
How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
Basic Research Question
- Stability factors : The Boc group is sensitive to acidic conditions, while the silolane ring may hydrolyze in aqueous media. Store at −20°C under nitrogen or argon to prevent oxidation .
- Degradation pathways :
- Acid-catalyzed cleavage : Boc group removal in HCl/THF yields a free amine intermediate.
- Hydrolysis : Silolane ring opening in polar aprotic solvents (e.g., DMF) forms silanol byproducts .
Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) for long-term storage. Monitor via accelerated stability testing (40°C/75% RH for 6 weeks) .
How do stereochemical variations at the silolane C3 position influence biological activity or reactivity?
Advanced Research Question
Stereochemistry at C3 affects ligand-receptor binding in biological targets (e.g., enzyme inhibition). For example:
- (R)-isomer : May exhibit higher affinity due to spatial alignment with hydrophobic pockets in target proteins.
- (S)-isomer : Potential steric clashes reduce activity.
Methodology : - Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution .
- Docking studies : Compare enantiomer binding modes using AutoDock Vina or Schrödinger Suite .
- In vitro assays : Test enantiomers against target enzymes (e.g., IC50 measurements) to correlate stereochemistry with potency .
What computational strategies are recommended to model the compound’s interactions with biological targets?
Advanced Research Question
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess binding stability and hydrogen-bonding networks .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic attack sites .
- QSAR modeling : Correlate substituent effects (e.g., Boc group bulkiness) with activity using descriptors like logP and polar surface area .
How should researchers address contradictions between experimental and computational data (e.g., unexpected reactivity or bioactivity)?
Advanced Research Question
- Hypothesis testing : Replicate synthesis and characterization to rule out impurities or stereochemical errors .
- In silico refinement : Adjust force field parameters (e.g., AMBER) to better match experimental bond angles or torsional barriers .
- Mechanistic studies : Use isotopic labeling (H, C) or stopped-flow kinetics to probe reaction intermediates .
What strategies are effective for scaling up synthesis while maintaining regioselectivity?
Advanced Research Question
- Flow chemistry : Continuous reactors (e.g., microfluidic chips) enhance heat/mass transfer, reducing side reactions during silolane ring formation .
- Catalyst screening : Test palladium or nickel catalysts for selective C–Si bond formation .
- DoE (Design of Experiments) : Optimize temperature, solvent polarity, and reagent stoichiometry via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
